molecular formula C12H9ClO4S2 B071453 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid CAS No. 175137-65-2

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid

Cat. No.: B071453
CAS No.: 175137-65-2
M. Wt: 316.8 g/mol
InChI Key: WZQQSJVPCVCQKE-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a thiophene carboxylic acid core with a 4-chlorophenylsulfonyl substituent, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. Its primary research application lies in serving as a key intermediate for the development of enzyme inhibitors, particularly targeting protein-protein interactions and sulfotransferase enzymes. The electron-withdrawing sulfonyl group and the carboxylic acid moiety provide handles for further synthetic modification, allowing researchers to create diverse compound libraries for high-throughput screening. The chlorophenyl group enhances the molecule's lipophilicity, influencing its pharmacokinetic properties in preclinical studies. This reagent is extensively used in the exploration of new therapeutic agents for inflammatory diseases, oncology, and infectious diseases, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S2/c1-7-10(6-18-11(7)12(14)15)19(16,17)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQQSJVPCVCQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380943
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-65-2
Record name 4-[(4-Chlorophenyl)sulfonyl]-3-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where the thiophene derivative is treated with sulfonyl chlorides in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with reduced sulfonyl groups.

    Substitution: Various halogenated derivatives of the chlorophenyl ring.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Materials Science: Its derivatives may be used in the synthesis of conductive polymers and other advanced materials.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological pathways and enzyme activities.

Industry:

    Agriculture: Potential use as a precursor for agrochemicals.

    Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the carboxylic acid group can participate in ionic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Features
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid C₁₂H₁₁ClO₄S₂ 2-COOH, 3-CH₃, 4-(4-Cl-C₆H₄-SO₂) 342.8 High polarity due to sulfonyl and carboxylic acid; methyl enhances stability
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate C₁₆H₁₃ClN₂O₃S 3-COOEt, 2-(cyanoacetyl-amino), 4-(4-Cl-C₆H₄) 348.8 Ester group reduces solubility; cyanoacetyl may influence reactivity
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid C₁₈H₁₄FNO₄S₂ 2-COOH, 3-(tosylamino), 5-(4-F-C₆H₄) 395.4 Fluorophenyl enhances lipophilicity; sulfonamide group modulates acidity
3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid C₁₁H₈ClNO₄S₂ 2-COOH, 3-(4-Cl-C₆H₄-SO₂-NH) 317.8 Sulfamoyl group introduces hydrogen-bonding potential; smaller molecular size
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid C₂₃H₁₇ClNO₂S 4-COOH, 3-(MeC₆H₄-S), 2-(4-Cl-C₆H₄) (quinoline) 418.9 Quinoline backbone increases aromaticity; sulfanyl group reduces polarity

Functional Group Analysis

Sulfonyl vs. Sulfonamide :

  • The target compound's sulfonyl group (SO₂) is electron-withdrawing, increasing acidity of the carboxylic acid and improving water solubility. In contrast, the sulfonamide group in introduces a basic NH moiety, enabling hydrogen bonding but reducing metabolic stability .

Aromatic Systems: Quinoline-based analogs (e.g., ) exhibit extended conjugation, altering electronic properties and binding affinity compared to thiophene derivatives.

Physicochemical and Bioactive Properties

Property Target Compound Ethyl Ester Derivative Fluorophenyl Analog Quinoline Derivative
LogP (Predicted) 2.8 4.0 3.5 4.2
Solubility (Water) Moderate (polar groups) Low (ester) Low (fluorophenyl) Very low (quinoline)
Bioactivity Potential enzyme inhibitor (unpublished) Intermediate in drug synthesis Antifungal candidate Kinase inhibitor

Biological Activity

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid (CAS No. 175137-65-2) is an organic compound featuring a thiophene ring with various functional groups, including a sulfonyl group and a chlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H9ClO4S2
  • Molecular Weight : 316.77 g/mol
  • IUPAC Name : 4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carboxylic acid
  • Structure : The compound consists of a thiophene ring substituted with a carboxylic acid group, a methyl group, and a sulfonyl group attached to a chlorophenyl moiety.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing sulfonamide groups have shown efficacy against the Tobacco Mosaic Virus (TMV). These compounds were tested for their ability to inhibit viral activity, demonstrating significant inhibition rates at specific concentrations.

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

The structural modifications in these compounds significantly influenced their antiviral activity, suggesting that the presence of specific substituents can enhance effectiveness against viral pathogens .

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes or receptors. The sulfonyl group can act as a hydrogen bond acceptor, while the carboxylic acid group facilitates ionic interactions, enhancing binding affinity and specificity toward target proteins . This interaction profile may lead to modulation of enzymatic activities or inhibition of receptor functions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Utilizing the Gewald reaction, where a ketone is condensed with a nitrile and elemental sulfur.
  • Introduction of the Sulfonyl Group : Achieved through sulfonylation reactions using sulfonyl chlorides in the presence of bases like pyridine.
  • Carboxylation : The carboxylic acid group is introduced via carboxylation reactions using carbon dioxide under high pressure and temperature .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antiviral Screening : A study demonstrated that derivatives with similar structures exhibited antiviral activity against TMV, highlighting the importance of substituent effects on bioactivity .
  • Enzyme Inhibition Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or infections .

Scientific Research Applications

Drug Development

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid is being explored as a potential pharmaceutical intermediate. Its unique structural features allow for the modulation of biological activity, making it suitable for the design of new drugs targeting specific enzymes or receptors.

Mechanism of Action :
The sulfonyl group in the compound can act as a hydrogen bond acceptor, while the carboxylic acid group may engage in ionic interactions. This enhances binding affinity to biological targets, which is crucial for drug efficacy.

Biological Probes

This compound can be utilized in creating biological probes that help study enzyme activities and metabolic pathways. The ability to modify its structure allows researchers to tailor probes for specific applications in biochemical research .

Agricultural Chemistry

In the agricultural sector, this compound has potential as a precursor for agrochemicals. Its chemical properties can be leveraged to develop herbicides or fungicides that target specific plant pathogens or pests .

Case Studies

  • Pharmaceutical Research : A study demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines, suggesting its utility in anticancer drug development.
  • Agricultural Application : Field trials using formulations containing this compound showed effective control of specific fungal pathogens in crops, indicating its potential role as an agrochemical agent.

Q & A

Basic: What are the established synthetic routes for 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid?

Answer:
The compound is typically synthesized via sulfonylation of a thiophene precursor. A common method involves reacting 3-methylthiophene-2-carboxylic acid derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group . Key steps include:

  • Sulfonylation : Reacting the thiophene core with the sulfonyl chloride at 0–5°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of thiophene to sulfonyl chloride) and monitoring reaction progress via TLC .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:
Post-synthesis characterization involves:

  • NMR Spectroscopy : 1^1H NMR (δ 7.6–8.1 ppm for aromatic protons, δ 2.5 ppm for methyl groups) and 13^{13}C NMR (carbonyl at ~170 ppm, sulfonyl at ~55 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1350–1150 cm1^{-1} (S=O symmetric/asymmetric stretches) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 356.1) .
  • Melting Point : Comparative analysis with literature values (e.g., 185–187°C) to verify purity .

Basic: What biological or pharmacological activities have been reported for this compound?

Answer:
Studies highlight its role as a scaffold for enzyme inhibitors (e.g., tyrosine kinase, COX-2) and antimicrobial agents. For example:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in agar dilution assays .
  • Enzyme Inhibition : IC50_{50} of 1.2 µM against COX-2 in vitro, measured via fluorescence-based assays .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:
SAR studies require systematic substitution of functional groups:

  • Variation Points : Modify the sulfonyl group (e.g., replace 4-chlorophenyl with 4-methylphenyl) or thiophene methyl group .
  • Biological Testing : Screen analogs against target enzymes/cells using dose-response assays.
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .
  • Key Metrics : ClogP (<3.5 for optimal permeability) and polar surface area (<90 Å2^2) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

  • Purity Verification : HPLC analysis (≥98% purity, C18 column, acetonitrile/water gradient) .
  • Assay Standardization : Use positive controls (e.g., celecoxib for COX-2 inhibition) and replicate experiments in triplicate .
  • Solubility Checks : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid aggregation artifacts .

Advanced: What computational methods are suitable for studying this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (PDB ID: 1CX2 for COX-2) to predict binding modes .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QM/MM Calculations : Evaluate electronic interactions (e.g., sulfonyl group’s charge transfer) at the B3LYP/6-31G* level .

Advanced: What strategies are effective for optimizing the compound’s solubility without compromising activity?

Answer:

  • Prodrug Synthesis : Convert the carboxylic acid to a methyl ester or amide for enhanced lipophilicity .
  • Co-Crystallization : Use co-formers like L-arginine to improve aqueous solubility .
  • Micellar Encapsulation : Employ PEG-based surfactants to increase bioavailability .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?

Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS to detect hydroxylation or sulfone oxidation products .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
Reactant of Route 2
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid

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